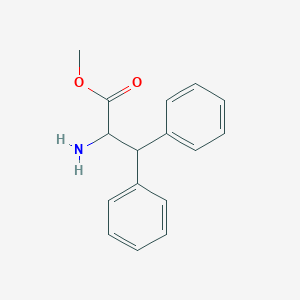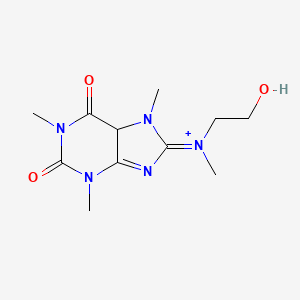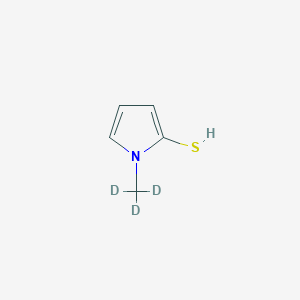
Methyl 2-amino-3,3-diphenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-amino-3,3-diphenylpropanoate is a chiral compound with significant applications in various fields of science and industry It is a derivative of 3,3-diphenylalanine, characterized by the presence of two phenyl groups attached to the alpha carbon of the amino acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3,3-diphenylpropanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3,3-diphenylpropanoic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Esterification: The final step involves the esterification of the amine with methanol in the presence of an acid catalyst to yield (S)-Methyl 2-amino-3,3-diphenylpropanoate.
Industrial Production Methods
In an industrial setting, the production of (S)-Methyl 2-amino-3,3-diphenylpropanoate may involve:
Large-Scale Amidation: Utilizing automated reactors for the amidation process to ensure consistency and efficiency.
Continuous Reduction: Employing continuous flow reactors for the reduction step to enhance yield and reduce reaction time.
Catalytic Esterification: Using heterogeneous acid catalysts in fixed-bed reactors for the esterification process to improve product purity and reduce waste.
化学反应分析
Types of Reactions
(S)-Methyl 2-amino-3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3,3-diphenylpropanoic acid.
Reduction: Formation of 2-amino-3,3-diphenylpropanol.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
(S)-Methyl 2-amino-3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-Methyl 2-amino-3,3-diphenylpropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to amino acid metabolism and protein synthesis.
相似化合物的比较
Similar Compounds
3,3-Diphenylalanine: A precursor to (S)-Methyl 2-amino-3,3-diphenylpropanoate with similar structural features.
2-Amino-3,3-diphenylpropanoic acid:
Uniqueness
(S)-Methyl 2-amino-3,3-diphenylpropanoate is unique due to its chiral nature and the presence of both amino and ester functional groups, making it a versatile intermediate in various chemical reactions and applications.
属性
IUPAC Name |
methyl 2-amino-3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(17)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQQSXXWLDXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
![[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
![(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14790830.png)
![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)




![(2S)-2-[4-[(4R)-4-(4-Fluorophenyl)-4,5-dihydro-2-oxazolyl]phenyl]morpholine](/img/structure/B14790863.png)
![Tert-butyl 4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14790878.png)

![N-[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]acetamide](/img/structure/B14790893.png)
![(1S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B14790896.png)
